![molecular formula C21H23NO3 B5830909 [4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B5830909.png)
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a trimethylphenyl group via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone typically involves the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl source, such as phosgene or carbonyl diimidazole, to form the morpholine-4-carbonyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound and a base such as sodium hydride.
Attachment of Trimethylphenyl Group: The final step involves the attachment of the trimethylphenyl group to the phenyl ring via a Friedel-Crafts acylation reaction, using an acyl chloride derivative of the trimethylphenyl group and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It is used as a molecular probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
作用機序
The mechanism by which [4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone exerts its effects involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl and trimethylphenyl groups provide hydrophobic interactions that enhance binding affinity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application.
類似化合物との比較
Similar Compounds
[4-(morpholine-4-carbonyl)phenyl]boronic acid: Similar structure but with a boronic acid group instead of the trimethylphenyl group.
[4-(morpholine-4-carbonyl)phenyl]methanone: Lacks the trimethylphenyl group, making it less hydrophobic.
[4-(morpholine-4-carbonyl)phenyl]-(2,4-dimethylphenyl)methanone: Similar but with fewer methyl groups on the phenyl ring.
Uniqueness
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is unique due to the presence of both the morpholine ring and the highly substituted trimethylphenyl group. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-12-15(2)19(16(3)13-14)20(23)17-4-6-18(7-5-17)21(24)22-8-10-25-11-9-22/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPNLZTOGXCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate](/img/structure/B5830827.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
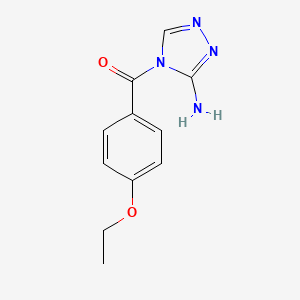
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B5830862.png)
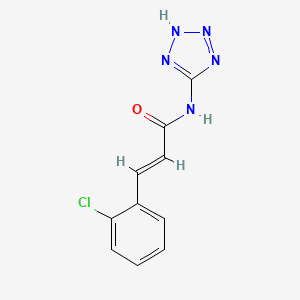
![(2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid](/img/structure/B5830873.png)
![2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B5830879.png)
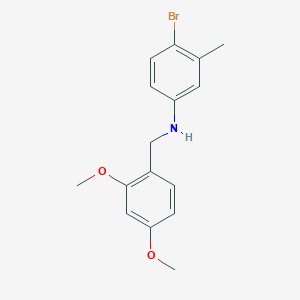
![Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5830894.png)
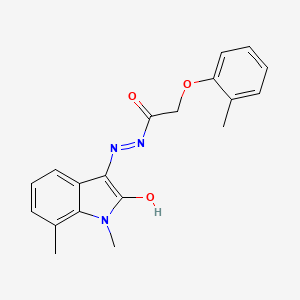
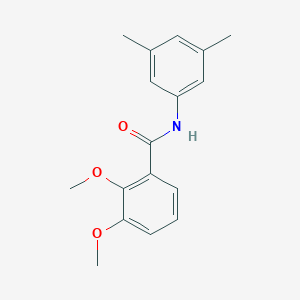
![2-[Benzenesulfonyl(benzyl)amino]acetamide](/img/structure/B5830925.png)
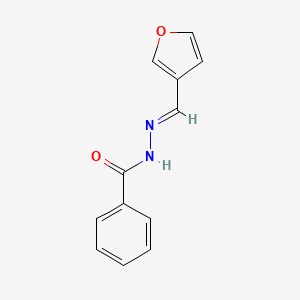
![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
